![molecular formula C19H25N3O3 B5669374 4-hydroxy-2-[(3-propoxypiperidin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B5669374.png)
4-hydroxy-2-[(3-propoxypiperidin-1-yl)methyl]quinoline-6-carboxamide
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Overview
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including Friedlander synthesis, which is commonly used for constructing quinoline and its derivatives by condensing aminobenzaldehyde with a ketone. For instance, substituted indeno[1,2-b]quinoline-6-carboxamides and related structures have been prepared from methyl 2-amino-3-formylbenzoate, showcasing the versatility of quinoline synthesis techniques (Chen et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods, including NMR and mass spectrometry. These techniques confirm the structure and purity of synthesized compounds, essential for understanding their chemical behavior and reactivity. For example, the structural confirmation of N-hydroxyamino derivatives of quinoline has been achieved through mass spectral analysis (Snyderwine et al., 1987).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, reflecting their reactivity towards different reagents. These reactions are pivotal for modifying the quinoline core, introducing functional groups that modulate the compound's physical, chemical, and biological properties.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of their substituents. Studies on polymorphic modifications of quinoline carboxamides reveal differences in crystal packing and organization, impacting their solubility and stability (Shishkina et al., 2018).
properties
IUPAC Name |
4-oxo-2-[(3-propoxypiperidin-1-yl)methyl]-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-8-25-15-4-3-7-22(12-15)11-14-10-18(23)16-9-13(19(20)24)5-6-17(16)21-14/h5-6,9-10,15H,2-4,7-8,11-12H2,1H3,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXROPIOGNYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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